3-tert-Butoxy-2,2-dimethylbutane
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Overview
Description
3-tert-Butoxy-2,2-dimethylbutane is an organic compound with the molecular formula C10H22O. It is a branched alkane with a tert-butoxy group attached to the second carbon of a 2,2-dimethylbutane backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 3-tert-Butoxy-2,2-dimethylbutane typically involves the reaction of 2,2-dimethylbutane with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the alcohol to form the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-tert-Butoxy-2,2-dimethylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-tert-Butoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: The compound may be used in the development of pharmaceuticals and as a model compound in drug design.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-tert-Butoxy-2,2-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic attack, elimination, or rearrangement, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
3-tert-Butoxy-2,2-dimethylbutane can be compared with other similar compounds, such as:
2,2-Dimethylbutane: A simpler alkane without the tert-butoxy group.
tert-Butyl alcohol: A related compound with a similar functional group.
2,3-Dimethylbutane: Another branched alkane with different substitution patterns.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to these similar compounds.
Properties
CAS No. |
25246-78-0 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C10H22O/c1-8(9(2,3)4)11-10(5,6)7/h8H,1-7H3 |
InChI Key |
CKTYVJPPLCJXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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